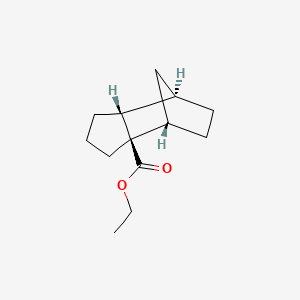

Ethyl hexahydro-4,7-methanoindane-3a-carboxylate

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reveals the compound's complex stereochemical nature and structural organization. The preferred IUPAC name is ethyl (1S,2R,6R,7R)-tricyclo[5.2.1.0²,⁶]decane-2-carboxylate, which provides comprehensive information about the stereochemical configuration and ring connectivity. This nomenclature system employs specific stereochemical descriptors that define the three-dimensional arrangement of atoms within the molecule.

The stereochemical configuration is denoted by the descriptors (1S,2R,6R,7R), indicating the absolute configuration at each chiral center within the tricyclic framework. These stereochemical assignments follow the Cahn-Ingold-Prelog priority rules and provide essential information for understanding the compound's three-dimensional structure. The tricyclo[5.2.1.0²,⁶] notation describes the bridged ring system, where the numbers indicate the number of atoms in each bridge connecting the ring junctions.

Alternative IUPAC nomenclature expressions include "4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, ethyl ester, (3aalpha,4alpha,7alpha,7aalpha)-" which emphasizes the methano-bridged indene framework and uses alpha/beta stereochemical descriptors. This naming convention highlights the relationship to the indene structural motif and indicates the complete saturation of the ring system through the "octahydro" designation.

| Systematic IUPAC Names | Stereochemical Descriptors | Structural Framework |

|---|---|---|

| ethyl (1S,2R,6R,7R)-tricyclo[5.2.1.0²,⁶]decane-2-carboxylate | (1S,2R,6R,7R) | Tricyclo[5.2.1.0²,⁶]decane |

| 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, ethyl ester | (3aalpha,4alpha,7alpha,7aalpha) | 4,7-Methano-3aH-indene |

| ethyl tricyclo[5.2.1.0²,⁶]decane-2-carboxylate | Multiple stereoisomers possible | Tricyclo[5.2.1.0²,⁶]decane |

Alternative Naming Conventions and CAS Registry Numbers

The Chemical Abstracts Service registry number for this compound is 80657-64-3, providing a unique identifier for this specific chemical entity. This CAS number serves as the definitive reference for the compound across various chemical databases and regulatory systems worldwide. The European Community number assigned to this compound is 407-520-0, which facilitates identification within European chemical regulations and commerce.

Multiple alternative naming conventions exist for this compound, reflecting different systematic approaches and historical naming practices. The compound is frequently referred to as "this compound" in commercial and industrial contexts, emphasizing the hexahydro nature of the indane ring system. Additional nomenclature variants include "ethyl (3aR,4S,7R,7aR)-octahydro-3aH-4,7-methanoindene-3a-carboxylate" which specifies alternative stereochemical configurations.

The compound is also described as "A mixture of: ethyl exo-tricyclo[5.2.1.0²,⁶]decane-endo-2-carboxylate; ethyl endo-tricyclo[5.2.1.0²,⁶]decane-exo-2-carboxylate" indicating the presence of stereoisomeric mixtures in commercial preparations. This nomenclature reflects the industrial reality that the compound often exists as mixtures of different stereoisomers rather than as a single pure stereoisomer.

| Registry Numbers and Codes | Alternative Names | Stereoisomeric Descriptions |

|---|---|---|

| CAS: 80657-64-3 | This compound | exo-tricyclo[5.2.1.0²,⁶]decane-endo-2-carboxylate |

| EC: 407-520-0 | 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, ethyl ester | endo-tricyclo[5.2.1.0²,⁶]decane-exo-2-carboxylate |

| DSSTox: DTXSID4052552 | ethyl (3aR,4S,7R,7aR)-octahydro-3aH-4,7-methanoindene-3a-carboxylate | (3aR,4S,7R,7aR) stereoisomer |

Structural Relationship to Tricyclo[5.2.1.0²,⁶]decane Derivatives

This compound belongs to the family of tricyclo[5.2.1.0²,⁶]decane derivatives, which represent a significant class of polycyclic saturated hydrocarbons. The parent tricyclo[5.2.1.0²,⁶]decane framework, also known as exo-tetrahydrobicyclopentadiene or JP-10, serves as the fundamental structural scaffold from which this carboxylate ester is derived. This relationship establishes the compound within a broader family of cage-like polycyclic structures that exhibit unique chemical and physical properties.

The tricyclo[5.2.1.0²,⁶]decane core structure consists of three fused rings arranged in a bridged configuration, creating a rigid and sterically constrained molecular framework. The bridging pattern is indicated by the notation [5.2.1.0²,⁶], where the numbers represent the number of atoms in each bridge connecting the ring junction points. This structural arrangement results in significant ring strain and distinctive stereochemical properties that influence the compound's reactivity and physical characteristics.

The carboxylate ester functionality in this compound is attached to the tricyclic framework at the 2-position, creating specific stereochemical relationships with the bridged ring system. Research has demonstrated that tricyclo[5.2.1.0²,⁶]decane derivatives can exist in multiple stereoisomeric forms, particularly regarding the relative orientation of substituents with respect to the bridged framework. These stereoisomeric relationships are critical for understanding the compound's behavior in various applications and synthetic transformations.

| Tricyclo[5.2.1.0²,⁶]decane Derivatives | Structural Features | Stereochemical Characteristics |

|---|---|---|

| Parent tricyclo[5.2.1.0²,⁶]decane | Three-ring bridged system | Multiple conformational isomers |

| 2-Carboxylate derivatives | Ester functionality at position 2 | exo/endo stereoisomerism |

| This compound | Ethyl ester with specific stereochemistry | (3aα,4α,7α,7aα) configuration |

| 4-Methyltricyclo[5.2.1.0²,⁶]decane | Methyl substitution at position 4 | Alternative substitution pattern |

Properties

IUPAC Name |

ethyl (1S,2R,6R,7R)-tricyclo[5.2.1.02,6]decane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-2-15-12(14)13-7-3-4-11(13)9-5-6-10(13)8-9/h9-11H,2-8H2,1H3/t9-,10+,11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQPKOBPXHENPO-LSCVPOLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCCC1C3CCC2C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]12CCC[C@@H]1[C@@H]3CC[C@H]2C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052552 | |

| Record name | Ethyl (3aR,4S,7R,7aR)-octahydro-3aH-4,7-methanoindene-3a-carboxylate rel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80657-64-3 | |

| Record name | endo-Tricyclo[5.2.1.02,6]decane-exo-2-carboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80657-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, ethyl ester, (3aalpha,4alpha,7alpha,7aalpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080657643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (3aR,4S,7R,7aR)-octahydro-3aH-4,7-methanoindene-3a-carboxylate rel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: ethyl exo-tricyclo[5.2.1.02,6]decane-endo-2-carboxylate; ethyl-endo-tricyclo[5.2.1.02,6]decane-exo-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, ethyl ester, (3aalpha,4alpha,7alpha,7aalpha)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis Overview and Key Steps

The preparation of ethyl hexahydro-4,7-methanoindane-3a-carboxylate typically involves:

- Formation of the tricyclo[5.2.1.0^2,6]decane framework.

- Introduction of the carboxylate ester functionality.

- Control of stereochemistry to favor the exo isomer.

- Purification to achieve high purity and low impurity content.

Production Process and Reaction Conditions

A patented industrial process describes the synthesis of high-purity tricyclo[5.2.1.0^2,6]decane-2-carboxylic acid esters, which include this compound, with the following key features:

- Step (a): Formation of tricyclo[5.2.1.0^2,6]decane-2-carboxylic fluoride intermediate under controlled reaction conditions to optimize yield and minimize unsaturated compound content.

- Isomerization Step: An optional isomerization of the fluoride intermediate to enhance the ratio of exo-tricyclo[5.2.1.0^2,6]decane-endo-2-carboxylic acid ester relative to the endo isomer, improving product selectivity.

- Step (b): Conversion of the intermediate to the ethyl ester form.

- Purification: Contact treatment of the crude product with specific glycols in the presence of an acid catalyst, followed by distillation to reduce aldehyde impurities and enhance fragrance quality.

This process achieves high yield and purity suitable for industrial applications, emphasizing control of stereochemical outcomes and impurity profiles.

Base-Mediated Reductive Cyclization Approach

Recent research has developed a base-mediated nitrophenyl reductive cyclization method that provides access to related hexahydro-methanoindane structures, which can be adapted for synthesis of this compound derivatives:

- Cyclization Conditions:

- Use of potassium carbonate (K₂CO₃) as a base.

- Solvent: N-methyl-2-pyrrolidone (NMP) found optimal.

- Temperature: 150 °C optimal for cyclization, with microwave irradiation reducing reaction time and improving yields.

- Concentration: Dilution to 0.01 M significantly improves isolated yields.

- Yields: Optimized conditions achieved up to 87% yield on a 1 mmol scale.

Table 1: Optimization of Cyclization Reaction Conditions

| Entry | Solvent | Temp (°C) | Time | K₂CO₃ (equiv) | Yield (%) |

|---|---|---|---|---|---|

| 10 | NMP | 200 | 15 min | 4 | 34 |

| 11 | NMP | 150 | 15 min | 10 | 55 |

| 12 | NMP | 150 | 1 h | 10 | 50 |

| 13 | NMP | 150 | 1 h | 10 | 82 |

| 14 | NMP | 150 | 1 h | 10 | 87 (1 mmol scale) |

This method involves initial preparation of ketone precursors tethered to nitrobenzene moieties, followed by reductive cyclization to form the hexahydro-methanoindane ring system.

Preparation of Cyclization Precursors

The cyclization precursors are prepared via a Diels–Alder type reaction followed by hydrolysis and purification:

- Reaction of o-xylene with 2-trimethylsiloxy-1,3-butadiene under argon at 130 °C for 18 hours.

- Hydrolysis in a 1:2 v/v 1 M hydrochloric acid/tetrahydrofuran mixture.

- Extraction and purification by flash column chromatography.

Example: Methyl 1-(2-nitrophenyl)-4-oxocyclohexanecarboxylate was isolated in 63% yield, characterized by NMR and HRMS confirming the structure.

Notes on Stereochemical Control and Purity

- The isomerization step in the industrial process is critical to achieving a structural ratio of 1.0 or greater favoring the exo isomer over the endo isomer.

- Purification using glycol treatment and acid catalysis reduces aldehyde impurities, enhancing the fragrance quality of the final ester product.

- Microwave irradiation in the reductive cyclization step reduces reaction time and improves yield efficiency.

- Solvent choice and reaction concentration are significant parameters affecting yield and purity.

Summary Table of Preparation Methods

| Method | Key Features | Yield Range | Purity/Notes |

|---|---|---|---|

| Industrial multi-step process | Fluoride intermediate, isomerization, glycol treatment | High | High purity, low aldehyde impurities |

| Base-mediated reductive cyclization | K₂CO₃ base, NMP solvent, 150 °C, microwave optional | 55–87% | Scalable, good stereochemical control |

| Precursor synthesis | Diels–Alder reaction, hydrolysis, chromatography | ~60–76% | Prepares ketone intermediates |

Chemical Reactions Analysis

Types of Reactions

Ethyl hexahydro-4,7-methanoindane-3a-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The ester group in the compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl hexahydro-4,7-methanoindane-3a-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex tricyclic compounds.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of Ethyl hexahydro-4,7-methanoindane-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogs in Fragrance Chemistry

The following table summarizes key compounds structurally or functionally related to ethyl hexahydro-4,7-methanoindane-3a-carboxylate, along with their properties and applications:

Functional Group and Odor Profile Differences

- Ethyl Ester vs. Aldehyde: The target compound’s ethyl ester group (C=O linked to an ethoxy group) contrasts with the aldehyde group (-CHO) in hexahydro-4,7-methanoindane-2-carboxaldehyde . Esters typically exhibit fruity or sweet odor profiles, while aldehydes are sharper or greener, influencing their roles in perfumery. For example, the aldehyde derivative may contribute top notes in fragrances due to higher volatility, whereas the ester’s stability supports middle or base notes.

- Bicyclic vs. Linear Esters: Ethyl nonanoate, a linear ethyl ester, lacks the bicyclic framework of the target compound . Linear esters are simpler, with lighter, citrus-like scents and higher volatility, whereas bicyclic esters offer complex, long-lasting aromas due to increased molecular weight and structural rigidity.

Positional Isomerism and Reactivity

- Substituent Position: The target compound’s ester group at the 3a position differs from the 2-carboxaldehyde substituent in its aldehyde analog . Positional isomerism affects intermolecular interactions and odor perception. For instance, the 3a-ester’s orientation may enhance solubility in ethanol-based carriers compared to the aldehyde’s polar group.

- Reactivity : Aldehydes are prone to oxidation, limiting their shelf life in formulations, whereas esters are more chemically stable, making them preferable in long-lasting products .

Research Findings and Implications

- Sensory Performance: Comparative studies suggest that bicyclic esters like this compound outperform linear esters in heat-stable formulations (e.g., candles, detergents) due to their resistance to thermal degradation .

- Synthetic Accessibility: The synthesis of bicyclic esters often requires multi-step cyclization, whereas linear esters like ethyl nonanoate are more straightforward to produce . This complexity may affect cost and scalability.

Biological Activity

Ethyl hexahydro-4,7-methanoindane-3a-carboxylate (C₁₃H₂₀O₂) is an organic compound known for its complex tricyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Molecular Formula : C₁₃H₂₀O₂

- Molecular Weight : 208.3 g/mol

- Structure : The compound features a bicyclic framework with an ethyl ester functional group and a carboxylate moiety, contributing to its unique reactivity and biological properties.

This compound interacts with specific biomolecules, influencing various biological pathways. Its mechanism of action may involve:

- Enzyme Modulation : The compound can bind to enzymes, altering their activity, which may lead to therapeutic effects.

- Receptor Interaction : It may also interact with cellular receptors, potentially affecting signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : It may reduce inflammation through modulation of inflammatory pathways.

- Cytotoxicity : Preliminary data suggest that it may exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent .

Case Studies

- Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.

- Cytotoxicity Assays :

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

| Compound | Structure Similarity | Biological Activity |

|---|---|---|

| Ethyl indane-2-carboxylate | Moderate | Antimicrobial |

| Ethyl cyclohexane-1-carboxylate | Low | Limited |

| Ethyl adamantane-1-carboxylate | High | Anticancer potential |

The unique tricyclic structure of this compound contributes to its distinct biological properties compared to these related compounds.

Q & A

Q. What are the established synthetic routes for Ethyl hexahydro-4,7-methanoindane-3a-carboxylate, and how can reaction conditions be optimized for higher yield?

Answer: The compound is typically synthesized via multistep organic reactions involving cycloaddition or esterification. Key steps include:

- Ring-closing metathesis or Diels-Alder reactions to construct the bicyclic core, followed by esterification with ethyl chloroformate .

- Catalytic hydrogenation may be employed to reduce unsaturated intermediates, as seen in analogous methanoindane derivatives .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Optimization factors : - Temperature control (e.g., reflux at 60–80°C for 8–12 hours) .

- Use of anhydrous solvents and inert atmospheres to prevent hydrolysis .

- Catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Q. How is the structural integrity of this compound confirmed experimentally?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.26 (t, 3H, ethyl CH₃), δ 4.21 (q, 2H, ethyl CH₂), and δ 2.05–2.23 (m, bicyclic protons) confirm the ester and bicyclic framework .

- ¹³C NMR : Signals at δ 173.8 (ester carbonyl) and δ 79.2 (bridgehead carbons) validate the structure .

- Mass Spectrometry : Molecular ion peak at m/z ≈ 236 (C₁₃H₂₀O₂) aligns with the molecular formula .

- X-ray Crystallography : Resolves stereochemistry, particularly for bridgehead substituents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer: Based on safety data sheets for structurally similar esters:

- Hazards : Skin irritation (H315), eye damage (H318), and respiratory sensitization (H334) .

- PPE : Nitrile gloves, safety goggles, and fume hoods for aerosol prevention .

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

- Storage : In airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its application in polymer synthesis?

Answer:

- The compound’s rigid bicyclic structure enhances thermal stability in polymers. For example, methanoindane-based dimethacrylates exhibit low polymerization shrinkage (1.5–2.0 vol%) due to restricted mobility .

- Stereochemical effects :

- Cis-configured esters improve crosslinking density in dental resins, enhancing mechanical strength (flexural modulus ≈ 3.5 GPa) .

- Trans isomers may reduce viscosity, aiding processability .

- Methodology : Stereoselective synthesis via chiral catalysts (e.g., Jacobsen’s catalyst) followed by photopolymerization studies .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?

Answer:

- DFT Calculations :

- Optimize geometry at the B3LYP/6-31G(d) level to assess steric hindrance at the 3a-carboxylate position .

- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) Simulations : Model interactions with enzymes or solvents to design biocatalytic routes .

- QSPR Models : Correlate substituent effects (e.g., ethyl vs. methyl esters) on boiling points or solubility .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Answer: Case Study : Discrepancies in ¹H NMR chemical shifts for bridgehead protons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.